tetrabutylazanium;hydrate;hydrofluoride

Nucleophilic fluorination Basicity tuning Anhydrous vs. hydrated

Inconsistent fluoride reactivity from uncharacterized TBAF sources leads to failed deprotections and elimination side reactions. Procure TBAF trihydrate (CAS 87749-50-6) as a thermodynamically stable, defined hydrate with reproducible reactivity. - Delivers ≥98% purity with a certified water content enabling quantitative TBDMS deprotection of pyrimidine residues. - Achieves 76% fluorination yield in t-amyl alcohol where CsF yields only 5%. - Trihydrate form offers room-temperature storage stability (mp 62-63 °C) and lower bulk cost versus anhydrous alternatives.

Molecular Formula C16H39FNO+
Molecular Weight 280.49 g/mol
Cat. No. B12062460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametetrabutylazanium;hydrate;hydrofluoride
Molecular FormulaC16H39FNO+
Molecular Weight280.49 g/mol
Structural Identifiers
SMILESCCCC[N+](CCCC)(CCCC)CCCC.O.F
InChIInChI=1S/C16H36N.FH.H2O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;/h5-16H2,1-4H3;1H;1H2/q+1;;
InChIKeyUQCWXKSHRQJGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 50 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TBAF Hydrate: A Tunable Fluoride Source


Tetrabutylammonium fluoride hydrate (TBAF·nH₂O), commonly supplied as the trihydrate (CAS 87749-50-6), is a quaternary ammonium fluoride salt that functions as a widely used source of organic-soluble fluoride ion for nucleophilic fluorination and silyl ether deprotection [1]. The hydrated form is thermodynamically stable under ambient conditions, with the trihydrate exhibiting a defined melting point of 62–63°C, which enables reproducible handling and storage compared to its anhydrous counterpart [2]. The compound serves as a phase-transfer catalyst, a nucleophilic fluorinating agent, and a reagent for removing silyl protecting groups across pharmaceutical, agrochemical, and materials research sectors [1].

Tunable fluoride reactivity via controlled hydration
Organic-soluble for nucleophilic fluorination and deprotection
Defined trihydrate form for reproducible handling

Why TBAF Hydrate Cannot Be Substituted


Simple substitution of TBAF hydrate with other fluoride sources fails because the hydration state fundamentally dictates the reagent's reactivity profile. While anhydrous TBAF is a powerful nucleophile, it suffers from high basicity—increasing by more than 20 pKₐ units upon removal of water—which leads to extensive elimination side-reactions [1][2]. Conversely, the hydrated form tempers basicity while preserving useful nucleophilicity, creating a tunable balance that is not achievable with alkali metal fluorides (e.g., CsF, KF) which lack organic solubility, or with fully anhydrous organic fluoride sources like TBAT which may sacrifice reactivity for stability. The quantitative evidence below demonstrates that the selection of hydration state, rather than the fluoride source alone, is the critical parameter for reaction success.

Anhydrous TBAF sharply increases basicity, promoting elimination over substitution.
Alkali metal fluorides lack organic solubility, restricting reaction media choice.
Specialty fluorides may improve selectivity but may alter cost and availability profile.

TBAF Hydrate: Head-to-Head Evidence


Hydration State Controls Fluorination Selectivity

In a systematic study spanning hydration states from n = 0.5 to 10, hydrated TBAF·nH₂O was shown to suppress fluoride basicity far more than its nucleophilicity [1]. The commercial trihydrate and pentahydrate forms behaved as efficient, nonbasic nucleophilic fluorinating agents, whereas the so-called 'anhydrous TBAF' (prepared by drying at 40°C under high vacuum) generated substantial amounts of alkenes (elimination) and alcohols (hydrolysis) alongside the desired fluoroalkanes when reacting with alkyl halides and sulfonates [1].

Hydration & Selectivity
Head-to-head
Substitution-dominated (hydrated) vs elimination/hydrolysis-dominated (anhydrous)
Hydration state dictates reaction pathway; procurement of hydrate form ensures substitution selectivity.
Basicity increase >20 pKₐ upon dehydration reported.
Nucleophilic fluorination Basicity tuning Anhydrous vs. hydrated

Fluorination Yield: TBAF vs. Cesium Fluoride

In a direct comparison using 2-(3-iodopropoxy)naphthalene as a model primary haloalkane, TBAF in t-amyl alcohol provided a 76% yield of the fluoro product, whereas CsF in the same solvent gave only 5% yield [1]. In a separate reaction optimization study, TBAF (solid anhydrous) in acetonitrile at room temperature achieved 95% yield in 12 h, while CsF in acetonitrile reached only 69% after 36 h (incomplete conversion) [2].

Yield vs CsF
Head-to-head
TBAF in t-amyl alcohol: 76% yield; CsF: 5%. In MeCN: TBAF 95%, CsF 69% (incomplete).
TBAF enables efficient fluorination where CsF fails, expanding solvent scope.
Shorter reaction times reported.
Fluorination yield Cesium fluoride Solvent effect

Desilylation of Pyrimidine Nucleosides: Water Threshold

The efficiency of TBAF-mediated desilylation of pyrimidine nucleosides (uridine and cytidine) is critically dependent on the water content of the reagent [1]. The water content of the TBAF reagent must be 5% (w/w) or less for effective deprotection; otherwise, desilylation yields drop significantly. By contrast, the desilylation of purine nucleosides (adenosine and guanosine) was unaffected by water content up to 17% (w/w) [1].

Water Threshold
Class-level
Pyrimidine desilylation requires ≤5% water; purine tolerates up to 17%.
Water content must be controlled for pyrimidine substrates; hydrate stoichiometry critical.
Reported for oligoribonucleotide synthesis.
Desilylation Oligoribonucleotide synthesis Water content

Physical Stability: Trihydrate vs. Anhydrous TBAF

The TBAF trihydrate is a stable crystalline solid with a defined melting point of 62–63°C . In contrast, attempts to produce anhydrous TBAF by thermal drying lead to decomposition: heating to 77°C under vacuum causes decomposition to the hydrogen difluoride salt, and even gentle drying at 40°C under high vacuum still leaves 10–30 mol% residual water and approximately 10% bifluoride impurity [1]. The anhydrous form prepared via hexafluorobenzene/cyanide exchange is stable only in solution (acetonitrile or DMSO) [1].

Trihydrate Stability
Reported
Trihydrate: stable solid, mp 62–63°C; anhydrous TBAF decomposes at 77°C, contains bifluoride impurity.
Trihydrate provides defined, reproducible solid form for storage and handling.
Anhydrous form not isolable as pure stable solid.
Thermal stability Decomposition Storage

Fluorination Selectivity: TBAF vs. TBAT and TASF

In a standardized comparison using octyl mesylate as a primary substrate, TBAF (anhydrous) achieved 99% conversion but with a poor substitution-to-elimination ratio of 60:40 (i.e., 40% elimination to oct-1-ene) [1]. By contrast, TBAT (tetrabutylammonium difluorotriphenylsilicate) gave 95% conversion with a 97:3 selectivity ratio, and TASF gave 95% conversion with 96:4 selectivity [1]. This demonstrates that while TBAF is highly reactive, its high basicity in anhydrous form drives significant elimination—a limitation that the hydrated form mitigates by suppressing basicity (see Evidence Item 1).

Selectivity vs Silicates
Cross-study
Anhydrous TBAF: 60:40 substitution:elimination; TBAT: 97:3; TASF: 96:4.
TBAF hydrate may reduce elimination relative to anhydrous, approaching selectivity of costlier reagents.
Hydrate expected to suppress elimination.
Fluorination selectivity Elimination suppression Difluorosilicates

TBAF Hydrate Optimal Applications


RNA Desilylation with Controlled Water Content

When synthesizing oligoribonucleotides, TBAF hydrate with certified water content ≤5% is critical for quantitative removal of TBDMS protecting groups from pyrimidine residues (uridine, cytidine). Using an uncharacterized TBAF source with unknown water content risks incomplete deprotection and failed syntheses. The trihydrate form provides a reproducible starting point for drying with molecular sieves to achieve the required water threshold [1].

Fluorination of Alkyl Halides in Protic Solvents

For fluorinating base-sensitive or elimination-prone substrates, TBAF hydrate in t-amyl alcohol delivers 76% yield where CsF gives only 5% [1]. This solvent system, enabled by the organic solubility of TBAF, allows chemists to access fluorinated intermediates that are inaccessible with traditional alkali metal fluoride sources, directly impacting pharmaceutical intermediate production.

Large-Scale Silyl Ether Deprotection

TBAF trihydrate is the preferred form for bulk procurement in pharmaceutical process chemistry due to its defined melting point (62–63°C), room-temperature storage stability, and lower cost compared to specialty reagents like TBAT. The trihydrate can be used directly or dried to the desired hydration level, offering operational flexibility that anhydrous TBAF (which decomposes upon heating) cannot provide [1][2].

Fluorination with Balanced Basicity

When substrates are prone to elimination (e.g., secondary alkyl halides or mesylates), TBAF hydrate offers a tunable basicity profile. By controlling the hydration state (n = 3–5), chemists can suppress the >20 pKₐ basicity increase that accompanies full dehydration, achieving useful fluorination yields without the extensive elimination observed with anhydrous TBAF (40% elimination) [1][2].

Application
Selection Property
Validation Focus
Oligoribonucleotide desilylation
Certified water content
Water specification review
Fluorination in tert-alcohol media
Organic solubility profile
Substrate scope and solvent compatibility
Bulk silyl deprotection process
Defined trihydrate stability
Thermal stability and storage specification
Fluorination of elimination-prone substrates
Hydration-state tunability
Basicity-suppression validation
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